N,N'-Diisopropyl-1,3-propanediamine is an organic compound classified as a diamine. Its chemical formula is CHN, and it has a molecular weight of approximately 158.28 g/mol. The compound features two isopropyl groups attached to a 1,3-propanediamine backbone, which contributes to its unique physical and chemical properties. It is a colorless liquid at room temperature and is miscible with water, making it suitable for various applications in chemical synthesis and industry .
No known mechanism of action for DIPD has been documented in scientific research.
These reactions are essential for synthesizing more complex organic molecules and materials .
N,N'-Diisopropyl-1,3-propanediamine can be synthesized through several methods:
These methods provide flexibility in synthesizing the compound based on availability and desired purity levels .
N,N'-Diisopropyl-1,3-propanediamine finds applications in various fields:
These applications highlight its significance in both industrial and research settings .
N,N'-Diisopropyl-1,3-propanediamine can be compared with several similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
N,N'-Diethyl-1,3-propanediamine | CHN | Contains ethyl groups; different steric properties |
N,N'-Dimethyl-1,3-propanediamine | CHN | Smaller size; often used in cosmetics due to lower reactivity |
1,3-Propanediamine | CHN | Lacks alkyl substituents; more reactive due to primary amines |
The uniqueness of N,N'-Diisopropyl-1,3-propanediamine lies in its dual isopropyl substitution, which enhances its steric hindrance compared to other diamines. This property may influence its reactivity and applications in synthesis and catalysis .
N,N'-Diisopropyl-1,3-propanediamine (CAS 63737-71-3) emerged as a structurally specialized aliphatic diamine during the late 20th century, driven by advancements in organocatalysis and ligand design. While its exact discovery timeline remains undocumented in public literature, its synthesis methodologies align with innovations in secondary amine chemistry observed in the 1980s. The compound’s development paralleled the growing demand for sterically hindered ligands in transition-metal catalysis, particularly for stabilizing reactive intermediates in asymmetric synthesis. Early synthetic routes likely adapted reductive amination techniques used for diisopropylamine, as evidenced by shared catalytic systems involving copper chromite. Patent CN103333073B (2013) highlights analogous continuous-flow methods for related diamines, suggesting industrial scalability for N,N'-diisopropyl derivatives.
The systematic IUPAC name for this compound is N,N'-di(propan-2-yl)propane-1,3-diamine, reflecting its three-carbon backbone with isopropyl substituents on both terminal amines. Common synonyms include N,N'-Diisopropyltrimethylenediamine and 1,3-Propanediamine, N¹,N³-bis(1-methylethyl)-, as cataloged in ChemicalBook. Classified as a secondary aliphatic diamine, it belongs to the broader category of α,ω-diamines, distinguished by its branched isopropyl groups. Its molecular formula, C₉H₂₂N₂ (MW 158.28 g/mol), places it within the C₃–C₁₀ range of industrially relevant diamines.
Property | Value | Source |
---|---|---|
IUPAC Name | N,N'-di(propan-2-yl)propane-1,3-diamine | |
CAS Registry Number | 63737-71-3 | |
Molecular Formula | C₉H₂₂N₂ | |
Common Synonyms | Diisopropylpropylenediamine |
N,N'-Diisopropyl-1,3-propanediamine occupies a unique niche due to its steric hindrance and electron-donating capacity. Unlike linear analogs (e.g., N,N'-dimethyl-1,3-propanediamine), its isopropyl groups impose conformational rigidity, reducing undesired side reactions in coordination complexes. This structural feature aligns it with specialized diamines like N,N'-di-tert-butylethylenediamine, though its smaller substituents balance reactivity and accessibility. Within the aliphatic diamine hierarchy, it serves as a bridging ligand in organometallic chemistry, contrasting with simpler diamines used primarily as crosslinkers or intermediates.
The compound’s significance stems from its dual role as a ligand precursor and building block in specialty chemical synthesis. Its ability to form stable chelates with transition metals (e.g., Ni, Pd) has enabled breakthroughs in catalytic C–C coupling reactions. Recent studies emphasize its utility in synthesizing chiral catalysts for enantioselective hydrogenation, leveraging its configurational stability to enhance stereochemical outcomes. Furthermore, its incorporation into polymeric matrices improves thermal stability in epoxy resins, a critical advancement for high-performance composites.
N,N'-Diisopropyl-1,3-propanediamine exhibits the molecular formula C₉H₂₂N₂, representing a symmetrical diamine compound with two isopropyl substituents attached to the terminal nitrogen atoms of a three-carbon propyl backbone [1] [2] [3]. The compound possesses a molecular weight of 158.28 grams per mole, with a more precise exact molecular weight of 158.2844 grams per mole as determined through high-resolution mass spectrometry [2] [3]. The monoisotopic mass has been calculated at 158.178299 atomic mass units, reflecting the most abundant isotopic composition of carbon-12, hydrogen-1, and nitrogen-14 [1].
The molecular composition analysis reveals nine carbon atoms, twenty-two hydrogen atoms, and two nitrogen atoms, indicating a fully saturated aliphatic diamine structure [1] [4] [5]. The molecular weight distribution among constituent elements shows carbon contributing approximately 68.3% of the total molecular mass, hydrogen accounting for 14.0%, and nitrogen representing 17.7% of the overall molecular weight [1] [2]. The Chemical Abstracts Service registry number 63737-71-3 provides unique identification for this compound in chemical databases [1] [2] [4].
Table 1: Fundamental Molecular Properties of N,N'-Diisopropyl-1,3-propanediamine
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₂₂N₂ | NIST, ChemSpider |
CAS Registry Number | 63737-71-3 | NIST, ChemSpider |
Molecular Weight (g/mol) | 158.28 | Multiple sources |
Exact Molecular Weight (g/mol) | 158.2844 | NIST WebBook |
Monoisotopic Mass (g/mol) | 158.178299 | ChemSpider |
Density (g/mL at 25°C) | 0.805 | Sigma-Aldrich |
Boiling Point (°C) | 186.1-187.0 | Multiple sources |
Boiling Point (°C/mmHg) | 77/15 | Sigma-Aldrich |
Melting Point (°C) | 37.5 (estimate) | Literature estimate |
Flash Point (°C) | 63.9-64.4 | Multiple sources |
Refractive Index (n20/D) | 1.432 | Sigma-Aldrich |
pKa (predicted) | 10.83±0.29 | Predicted value |
The structural architecture of N,N'-Diisopropyl-1,3-propanediamine consists of a linear three-carbon propanediamine backbone with isopropyl groups substituted at both terminal nitrogen atoms [1] [6] [7]. The IUPAC Standard International Chemical Identifier Key OAVPQXXPJZPXTA-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure [2] [3]. The compound's Simplified Molecular Input Line Entry System notation CC(C)NCCCNC(C)C clearly illustrates the connectivity pattern, showing the central propyl chain connecting two secondary amine groups, each bearing an isopropyl substituent [8] [4].
Conformational analysis reveals significant rotational freedom around the carbon-carbon single bonds within the propyl backbone, allowing for multiple stable conformers [9] [10]. The molecule possesses six rotatable bonds, contributing to its conformational flexibility and enabling various spatial arrangements of the isopropyl substituents [9]. The presence of two secondary amine groups introduces additional conformational considerations due to the lone pair electrons on each nitrogen atom, which can influence the preferred molecular conformations through intramolecular interactions [11] [12].
The three-dimensional structure exhibits potential C₂ symmetry when the molecule adopts specific conformations where both isopropyl groups occupy equivalent spatial positions relative to the central propyl backbone [1] [13]. However, the inherent flexibility of the aliphatic chain allows for asymmetric conformations, particularly in solution phase where thermal motion promotes interconversion between different conformational states [9] [10].
Table 2: Structural Characteristics Analysis
Structural Feature | Description/Count | Significance |
---|---|---|
Backbone Chain Length | 3-carbon propyl chain | Defines backbone flexibility |
Nitrogen Atom Count | 2 | Determines basicity and coordination |
Secondary Amine Groups | 2 | Secondary amine character |
Isopropyl Substituents | 2 | Steric bulk and branching |
Carbon-Carbon Single Bonds | 8 | Backbone connectivity |
Carbon-Nitrogen Bonds | 4 | N-substituent attachment |
Total Hydrogen Atoms | 22 | Molecular mass contribution |
Molecular Symmetry | C₂ symmetry possible | Conformational preferences |
Lone Pairs on Nitrogen | 2 (one per nitrogen) | Electron pair availability |
Rotatable Bonds | 6 | Conformational freedom |
The molecular geometry of N,N'-Diisopropyl-1,3-propanediamine is characterized by tetrahedral arrangements around each carbon atom and pyramidal geometry at the nitrogen centers [10] [14]. The carbon atoms within the propyl backbone exhibit standard tetrahedral bond angles of approximately 109.5 degrees, typical for sp³ hybridized carbon centers in saturated aliphatic systems [9] [10]. The isopropyl substituents maintain similar tetrahedral geometries, with the central carbon of each isopropyl group bonded to three methyl carbons and one nitrogen atom [15] [16].
The nitrogen atoms in the secondary amine groups adopt pyramidal geometry due to the presence of one lone pair of electrons on each nitrogen center [12] [14]. This pyramidal arrangement results in bond angles that deviate from the ideal tetrahedral angle, typically measuring approximately 107-108 degrees for the carbon-nitrogen-carbon angle, reflecting the increased space requirement of the lone pair electrons [12] [14]. The nitrogen-carbon bond lengths involving the propyl backbone are approximately 1.47-1.49 Angstroms, consistent with typical secondary amine carbon-nitrogen single bond distances [11].
The overall molecular geometry exhibits significant flexibility due to unrestricted rotation around the carbon-carbon and carbon-nitrogen single bonds [9] [10]. This rotational freedom allows the molecule to adopt extended, folded, or intermediate conformations depending on environmental conditions and intermolecular interactions [17] [9]. The steric bulk of the isopropyl substituents influences the preferred conformations by creating repulsive interactions when brought into close proximity through backbone rotation [15] [18].
The electronic structure of N,N'-Diisopropyl-1,3-propanediamine is dominated by the presence of two nitrogen atoms, each contributing a lone pair of electrons that significantly influences the molecule's chemical behavior [11] [12]. Each nitrogen atom possesses five valence electrons, with three participating in covalent bonds and two forming a non-bonding lone pair [12] [14]. These lone pairs are primarily responsible for the compound's basic character, with a predicted pKa value of 10.83±0.29, indicating strong basicity comparable to other secondary aliphatic amines [7] [14].
The molecular orbital structure features highest occupied molecular orbitals primarily located on the nitrogen atoms, reflecting the electron-rich nature of the amine functional groups [19] [20]. The electron distribution analysis reveals that the nitrogen lone pairs serve as the primary sites for electrophilic attack and coordination with metal centers or protons [11] [12]. The secondary amine character of both nitrogen centers enhances their nucleophilic properties compared to tertiary amines, as the lone pairs are more accessible for bonding interactions [11] [14].
Computational studies on related propanediamine derivatives indicate that the frontier molecular orbitals exhibit significant contributions from the nitrogen p-orbitals, with the highest occupied molecular orbital energy levels typically ranging from -2.9 to -3.0 electron volts [21] [20]. The electron density distribution shows concentration around the nitrogen atoms, with the carbon framework providing structural support while contributing minimal electron density to the reactive sites [21] [20]. The electronic coupling between the two nitrogen centers through the propyl backbone is minimal due to the saturated nature of the connecting carbon chain [22] [11].
N,N'-Diisopropyl-1,3-propanediamine presents limited stereochemical complexity due to the absence of asymmetric carbon centers and the symmetrical nature of its substitution pattern [9] [10]. The molecule does not contain any chiral centers, as all carbon atoms are either primary, secondary, or tertiary without the four different substituents required for chirality [9] [18]. The isopropyl groups themselves do not create stereogenic centers, as the central carbon of each isopropyl group is bonded to two equivalent methyl groups [15] [18] [16].
The primary isomerism consideration involves conformational isomerism arising from rotation around the carbon-carbon and carbon-nitrogen single bonds [9] [10]. Multiple conformational isomers exist in rapid equilibrium at room temperature, with interconversion occurring readily through bond rotation [9] [10]. The energy barriers for these rotational processes are relatively low, typically less than 3-5 kilocalories per mole, allowing for free rotation under normal conditions [17] [9].
Geometric isomerism is not applicable to this compound due to the absence of double bonds or ring structures that would restrict rotation [9] [10]. The flexible nature of the aliphatic backbone prevents the formation of distinct geometric isomers that could be isolated at room temperature [9] [10]. However, the molecule can adopt various conformational states, including extended conformations where the isopropyl groups are maximally separated, and more compact conformations where steric interactions between substituents influence the preferred arrangements [17] [9].
Corrosive